(1R)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride
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Overview
Description
(1R)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride is an organic compound with a unique structure that includes a cyclopropene ring, a phenyl group, and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride typically involves the reaction of 2-methyl-1-phenylcycloprop-2-ene with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product. The reaction proceeds as follows:
2-Methyl-1-phenylcycloprop-2-ene+SOCl2→(1R)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems allows for the efficient handling of reagents and products, minimizing the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the cyclopropene ring can be achieved using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or organic solvents under mild conditions.
Major Products Formed
Substitution: Amides, esters, thioesters.
Reduction: Alcohols.
Oxidation: Carboxylic acids or ketones, depending on the specific reaction conditions.
Scientific Research Applications
(1R)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (1R)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The cyclopropene ring imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenylcyclopropane-1-carbonyl chloride: Lacks the double bond in the cyclopropene ring, resulting in different reactivity.
1-Phenylcycloprop-2-ene-1-carbonyl chloride: Lacks the methyl group, affecting steric interactions and reactivity.
2-Methyl-1-phenylcycloprop-2-ene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different chemical properties.
Uniqueness
(1R)-2-Methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride is unique due to the presence of both a cyclopropene ring and a carbonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
82555-74-6 |
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Molecular Formula |
C11H9ClO |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(1R)-2-methyl-1-phenylcycloprop-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C11H9ClO/c1-8-7-11(8,10(12)13)9-5-3-2-4-6-9/h2-7H,1H3/t11-/m1/s1 |
InChI Key |
DWOXVFAJIOLRLU-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C[C@@]1(C2=CC=CC=C2)C(=O)Cl |
Canonical SMILES |
CC1=CC1(C2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
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